(S)-2-Amino-7-octynoic acid

Bioorthogonal chemistry Metabolic labeling Proteomics

(S)-2-Amino-7-octynoic acid (AOA), CAS 1246887-85-3, is a non-proteinogenic methionine (Met) surrogate distinguished by a terminal alkyne side chain that enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). Unlike simpler alkyne amino acids, AOA is activated exclusively by engineered methionyl-tRNA synthetase (MetRS) variants, permitting bioorthogonal metabolic labeling of newly synthesized proteins with cell-type selectivity.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12302567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-7-octynoic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC#CCCCCC(C(=O)O)N
InChIInChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11)
InChIKeyHYWGKAZTGORCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-7-octynoic Acid: A Bioorthogonal Noncanonical Amino Acid for Cell-Selective Proteome Labeling


(S)-2-Amino-7-octynoic acid (AOA), CAS 1246887-85-3, is a non-proteinogenic methionine (Met) surrogate distinguished by a terminal alkyne side chain that enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) . Unlike simpler alkyne amino acids, AOA is activated exclusively by engineered methionyl-tRNA synthetase (MetRS) variants, permitting bioorthogonal metabolic labeling of newly synthesized proteins with cell-type selectivity [1].

Why Generic Alkyne Amino Acids Cannot Substitute (S)-2-Amino-7-octynoic Acid in Cell-Selective Labeling


Common Met surrogates such as homopropargylglycine (Hpg) or propargylglycine (Pra) are activated by wild-type MetRS and thus incorporated ubiquitously, precluding cell-specific analysis. AOA’s engineered enzyme–substrate orthogonality with NLL-MetRS is not shared by these analogs, making direct interchange impossible for experiments requiring cell-selective metabolic labeling [1]. Furthermore, the azide-based counterpart azidonorleucine (Anl) yields lower labeling sensitivity than AOA when paired with the same MetRS mutants [2].

Quantitative Differentiation of (S)-2-Amino-7-octynoic Acid from Closest Analogs


Superior In-Gel Fluorescence Signal-to-Noise Ratio vs. Azidonorleucine Across Three MetRS Mutants

AOA provided unequivocally higher signal-to-noise ratios than azidonorleucine (Anl) in S. typhimurium expressing MetRS-L13G, MetRS-NLL, or MetRS-PLL. In-gel fluorescence intensities are reported in Supporting Figure 3a [1]. This advantage was consistent in both in vitro cultures and intracellular macrophage infection models.

Bioorthogonal chemistry Metabolic labeling Proteomics

Higher Labeling Efficiency During Intracellular Infection Compared to Azidonorleucine

Quantification of fluorescence signals from macrophage-intracellular S. typhimurium showed that 2 mM AOA produced the most sensitive labeling at all tested concentrations, outperforming Anl [1]. Relative fluorescence intensities are documented in Supporting Figure 3b.

Host-pathogen proteomics BONCAT Click chemistry

Complete Cell-Type Selectivity via Engineered NLL-MetRS Pair

AOA is excluded from the proteome of wild-type E. coli but robustly incorporated into proteins of cells expressing the engineered NLL-MetRS synthetase [1]. This binary selectivity is not available with wild-type MetRS substrates such as homopropargylglycine (Hpg), which labels all Met-containing proteins indiscriminately.

Cell-selective proteomics Noncanonical amino acid Genetic code expansion

Racemic AOA Performance Equivalence to Enantiopure L-AOA

Racemic AOA used at 2 mM concentration produced identical labeling efficiency to 1 mM enantiomerically pure L-AOA in Salmonella protein labeling assays [1]. No interference from the D-isomer was observed, indicating the racemate is functionally equivalent to the resolved L-enantiomer at standard working concentrations.

Synthesis scalability Chiral resolution Amino acid procurement

Key Application Scenarios for (S)-2-Amino-7-octynoic Acid in Cell-Selective Proteomics


Selective Visualization and Enrichment of Intracellular Pathogen Proteomes During Host Infection

AOA paired with MetRS-NLL enables specific labeling of bacterial proteins within infected mammalian host cells, as validated in Salmonella-infected macrophages and HeLa cells. The combination yields superior signal-to-noise over Anl and permits CuAAC-mediated attachment of fluorescent or affinity probes for imaging and mass spectrometry [1].

Dual-Strain Cell-Selective Metabolic Labeling in Mixed Bacterial Cultures

Orthogonal enzyme–substrate pairs (NLL-MetRS/AOA and PraRS/Pra) allow simultaneous, strain-specific labeling of proteins from two bacterial populations in co-culture, followed by sequential cycloaddition reactions to assign protein origin [2].

Bioorthogonal Pulse-Labeling of Newly Synthesized Proteins via BONCAT

AOA can substitute methionine in newly translated proteins when activated by NLL-MetRS. Subsequent biotin-alkyne or fluorophore-azide conjugation enriches or detects nascent proteome fractions, supporting kinetics studies, drug response profiling, and systems-level analysis of protein synthesis [3].

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